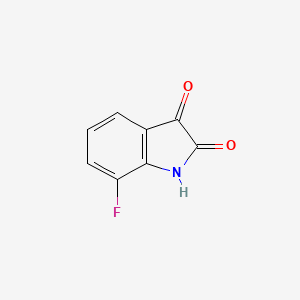

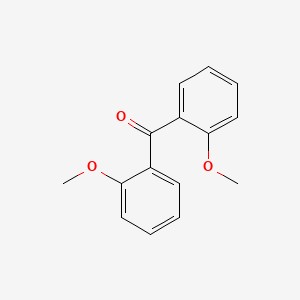

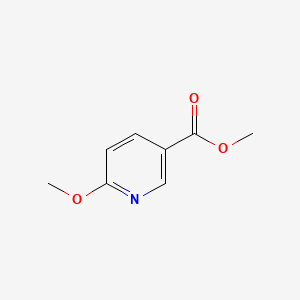

![molecular formula C19H18N2O2 B1297035 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 93102-03-5](/img/structure/B1297035.png)

5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole, which is a five-membered aromatic heterocycle . Pyrroles have 5 p orbitals and six pi electrons contributing to their aromaticity . Each carbon in a pyrrole contributes one p orbital and pi electron. The nitrogen in a pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .

Molecular Structure Analysis

The molecular structure of this compound would be based on the structure of pyrroles, which are five-membered rings with alternating single and double bonds, and a nitrogen atom .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, as a pyrrole, it would be expected to have the characteristic aromatic stability of pyrroles .Aplicaciones Científicas De Investigación

Conjugated Polymers and Electronic Applications

Research on π-conjugated organic donor–acceptor type polymers, including those with structures related to diketopyrrolopyrrole (DPP) and its isomers, has demonstrated their potential in electronic device applications. These materials, featuring electron-deficient pigments like DPP and its analogs, exhibit promising optical, electrochemical, and device performance characteristics. They are synthesized for use in high-performance electronic devices, offering improved properties over traditional DPP-based polymers (Deng et al., 2019).

Pyrrolidine in Drug Discovery

Pyrrolidine rings and their derivatives, including pyrrolizines and pyrrolidine-2,5-diones, are utilized extensively in medicinal chemistry to develop compounds for treating human diseases. The saturated scaffold of pyrrolidine enhances pharmacophore exploration, contributes to stereochemistry, and increases 3D coverage due to its non-planarity, significantly influencing biological activity (Li Petri et al., 2021).

Diketopyrrolopyrroles (DPP) and Optical Properties

DPPs, including structures related to the chemical , are noted for their applications across various domains, from high-quality pigments to electronic devices. The synthesis, reactivity, and optical properties of DPPs have been extensively studied, highlighting their utility in dye-sensitized solar cells, fluorescence imaging, and organic electronics. The versatility of DPPs underscores their continued importance in scientific research and application (Grzybowski & Gryko, 2015).

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing heterocyclic compounds, including scaffolds related to 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione. These catalysts are used to develop substituted pyrano and pyrimidinone derivatives, showcasing the broad applicability of hybrid catalysts in producing lead molecules for medicinal and pharmaceutical industries (Parmar et al., 2023).

Organophosphorus Azoles

The study of organophosphorus azoles, incorporating tetra-, penta-, and hexacoordinated phosphorus atoms, highlights the utility of NMR spectroscopy and quantum chemistry in elucidating the stereochemical structure of these compounds. Such research offers insights into the design of functionalized azoles for potential applications in materials science and pharmaceuticals (Larina, 2023).

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit protein methyltransferases and glycosyltransferases, which are crucial for post-translational modifications of proteins . Additionally, it acts as an agonist for certain serotonin receptors and an antagonist for integrin VLA-4, highlighting its potential in modulating cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits protein methyltransferases by binding to their active sites, preventing the methylation of target proteins . Additionally, it activates serotonin receptors by mimicking the natural ligand, thereby modulating downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as modulation of cellular signaling pathways and metabolic processes . At high doses, it may induce toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, resulting in altered glucose metabolism . Additionally, it affects the tricarboxylic acid cycle by modulating the activity of specific enzymes involved in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms, and it binds to intracellular proteins that facilitate its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cellular compartments and its interactions with binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, it may be targeted to the mitochondria, where it affects metabolic processes and energy production .

Propiedades

IUPAC Name |

2-benzyl-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-18-16-12-20(11-14-7-3-1-4-8-14)13-17(16)19(23)21(18)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWUQRVKTQVBJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326730 |

Source

|

| Record name | NSC612200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93102-03-5 |

Source

|

| Record name | NSC612200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

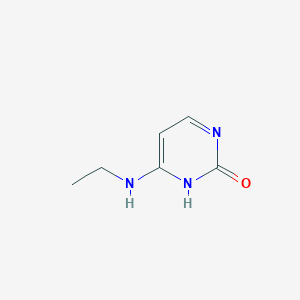

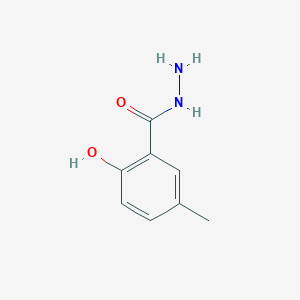

![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)

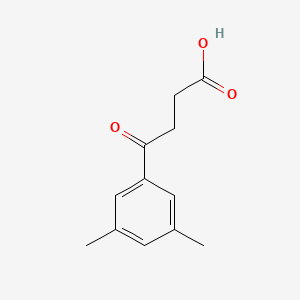

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)

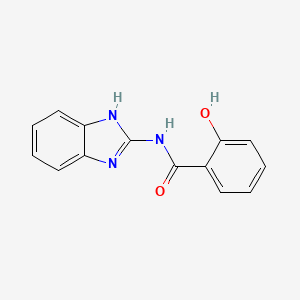

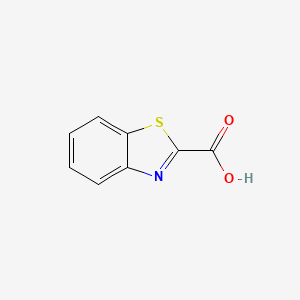

![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)

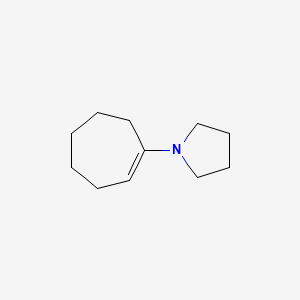

![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)